molecular formula C23H16FN3O5 B2861415 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 877657-41-5

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2861415
CAS No.: 877657-41-5
M. Wt: 433.395
InChI Key: BGCDHAQJSAFRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzofuropyrimidinone-based acetamide derivative featuring a 4-fluorophenyl group at position 3 and a furan-2-ylmethyl substituent on the acetamide nitrogen. Its structure combines a fused benzofuran and pyrimidine-2,4-dione core, which is structurally analogous to bioactive heterocycles known for diverse pharmacological properties, including kinase inhibition and anti-inflammatory activity .

Properties

CAS No.

877657-41-5

Molecular Formula

C23H16FN3O5

Molecular Weight

433.395

IUPAC Name

2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C23H16FN3O5/c24-14-7-9-15(10-8-14)27-22(29)21-20(17-5-1-2-6-18(17)32-21)26(23(27)30)13-19(28)25-12-16-4-3-11-31-16/h1-11H,12-13H2,(H,25,28)

InChI Key

BGCDHAQJSAFRLG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3CC(=O)NCC4=CC=CO4)C5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antiviral properties. This article reviews the biological activities associated with this compound, synthesizing findings from various studies.

Chemical Structure

The compound can be structurally represented as follows:

C20H18FN3O4\text{C}_{20}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{4}

Anticancer Activity

Recent studies have indicated that the compound exhibits significant anticancer properties. It was evaluated in vitro against a panel of human tumor cell lines by the National Cancer Institute (NCI). Key findings include:

  • Mean GI50/TGI Values : The compound demonstrated a mean GI50 (the concentration required to inhibit cell growth by 50%) of 15.72 μM and a TGI (the concentration that inhibits total growth) of 50.68 μM across various cancer cell lines .
  • Cell Lines Tested : Notable efficacy was observed against:
    • Non-small cell lung cancer (HOP-62)
    • CNS cancer (SF-539)
    • Melanoma (MDA-MB-435)
    • Ovarian cancer (OVCAR-8)
    • Prostate cancer (DU-145)
    • Breast cancer (MDA-MB-468)
Cell LineGP (%)GI50 (μM)
HOP-62-17.47<10
SF-539-49.97<10
MDA-MB-435-22.59<10
OVCAR-8-27.71<10
DU-145-44.35<10
MDA-MB-468-15.65<10

These results suggest that the compound could be a promising candidate for further development as an anticancer agent.

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against the SARS-CoV-2 virus. According to a patent application, it was found to inhibit the 3C-like protease (3CLP) of the virus, which is crucial for viral replication . This inhibition could potentially lead to therapeutic applications in treating COVID-19.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and viral replication. Preliminary docking studies suggest that it may bind effectively to the active sites of target proteins, disrupting their function and leading to decreased viability of cancer cells and viruses.

Pharmacokinetics

Pharmacokinetic evaluations indicate that the compound possesses favorable drug-like properties, including adequate solubility and permeability profiles. These characteristics enhance its potential as a therapeutic agent .

Comparison with Similar Compounds

Research Findings and Data

Structural Analysis :

  • NMR Trends : Analogous to , substituents in regions analogous to "positions 29–36" (e.g., furan vs. phenyl) would cause distinct chemical shifts, aiding structural elucidation .
  • Crystallography: Dihedral angles between aromatic rings in (66.4°) suggest the target’s furan and fluorophenyl groups may adopt a non-planar conformation, affecting binding pocket compatibility .

Preparation Methods

Synthesis of the Benzofuro[3,2-d]Pyrimidine Core Structure

The benzofuropyrimidine core is synthesized through a cyclocondensation reaction starting with 2-hydroxy-5-nitro-1-benzonitrile (1). Treatment with 4-fluorophenylacetyl chloride in the presence of ethanol generates 1-(3-amino-5-nitro-1-benzofuran-2-yl)ethan-1-one (2a), which is subsequently reacted with ammonium thiocyanate and acetyl chloride to form N-[(2-acetyl-5-nitro-1-benzofuran-3-yl)carbamothioyl]acetamide (3a). Cyclization of 3a under alkaline conditions (aqueous sodium hydroxide, reflux) yields 4-(4-fluorophenyl)-8-nitrobenzofuro[3,2-d]pyrimidine-2-thiol (4a).

Key Reaction Conditions:

  • Cyclocondensation: Ethanol, 60°C, 6 hours (yield: 78%).
  • Alkaline cyclization: 10% NaOH, reflux, 15 minutes (yield: 85%).

Oxidation to Introduce Dioxo Functionality

The thiol group at position 2 of the pyrimidine ring is oxidized to a ketone using sodium periodate (NaIO₄) in a water-dichloromethane biphasic system. This step converts the thiol moiety into a dioxo group, yielding 3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine (5).

Optimized Conditions:

  • NaIO₄ (2.3 equiv.), H₂O/DCM (1:1), 2 hours, room temperature (yield: 92%).

Functionalization with Acetamide Side Chain

The acetamide side chain is introduced via a nucleophilic substitution reaction. Chloroacetic acid is coupled to the pyrimidine core using sodium carbonate as a base, forming [(4-(4-fluorophenyl)-8-nitrobenzofuro[3,2-d]pyrimidin-2-yl)oxy]acetic acid (6). This intermediate is then reacted with furan-2-ylmethylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final acetamide derivative.

Reaction Parameters:

  • Coupling: DCC (1.2 equiv.), NHS (1.1 equiv.), DMF, 24 hours, room temperature (yield: 67%).

Structural Validation and Characterization

The synthesized compound is validated using spectroscopic techniques:

  • Fourier-Transform Infrared (FTIR): Peaks at 1720 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (pyrimidine ring), and 1240 cm⁻¹ (C-F stretch).
  • Proton Nuclear Magnetic Resonance (¹H NMR): δ 8.2–7.3 (aromatic protons), δ 5.1 (furan methylene), δ 4.3 (acetamide methylene).
  • Mass Spectrometry (MS): Molecular ion peak at m/z 491.4 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield Key Reference
Core formation 2-hydroxy-5-nitro-1-benzonitrile, 4-fluorophenylacetyl chloride, NaOH 85%
Oxidation NaIO₄, H₂O/DCM 92%
Acetamide coupling DCC, NHS, furan-2-ylmethylamine 67%

Challenges and Optimization Strategies

  • Nitro Group Reduction: The nitro group at position 8 of the benzofuran ring may require selective reduction to avoid side reactions. Catalytic hydrogenation (H₂, Pd/C) in ethanol achieves this without affecting the dioxo groups.
  • Solubility Issues: Dimethylformamide (DMF) is critical for recrystallization to enhance purity (>98%).

Industrial Scalability Considerations

Large-scale production employs continuous flow reactors to maintain consistent temperature and mixing during cyclization. Automated column chromatography (silica gel, ethyl acetate/hexane gradient) ensures efficient purification.

Q & A

Q. How does the fluorophenyl group influence the compound’s stability under varying pH conditions?

  • Methodological Answer : The electron-withdrawing 4-fluorophenyl group enhances hydrolytic stability of the pyrimidinone ring under acidic conditions (pH 3–5) but increases susceptibility to base-catalyzed degradation (pH > 9) . Experimental Design :
  • Conduct accelerated stability studies in buffers (pH 1–12) at 40°C for 48 hours.
  • Analyze degradation products via LC-MS to identify cleavage sites .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across in vitro vs. in vivo models?

  • Methodological Answer : Discrepancies often arise from differences in metabolic stability or solubility.
  • In Vitro/In Vivo Correlation : Perform hepatic microsome assays to assess metabolic pathways (e.g., CYP450-mediated oxidation of the furan ring) .
  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation to improve bioavailability in animal models .
    Example : A structurally similar thienopyrimidinone derivative showed 70% plasma protein binding in vitro but <20% efficacy in mice due to rapid clearance; formulation with cyclodextrin improved AUC by 3-fold .

Q. How can computational methods predict binding interactions with biological targets (e.g., kinases)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., hydrogen bonding with the dioxo group and hydrophobic interactions with the fluorophenyl ring) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
    Case Study : A benzofuropyrimidinone analog showed predicted ΔG = -9.2 kcal/mol against EGFR kinase, correlating with IC50 = 120 nM in enzymatic assays .

Q. What experimental approaches validate the mechanism of action in cancer cell lines?

  • Methodological Answer :
  • Apoptosis Assays : Use Annexin V/PI staining and caspase-3 activation assays in HT-29 or MCF-7 cells .
  • ROS Detection : Measure intracellular ROS levels via DCFH-DA fluorescence to assess oxidative stress induction .
    Data Interpretation : A 2.5-fold increase in caspase-3 activity at 10 μM concentration suggests apoptotic pathways dominate over necrosis .

Data Contradiction Analysis

Q. How to address conflicting reports on SAR for fluorophenyl vs. chlorophenyl analogs?

  • Methodological Answer :
  • Comparative QSAR : Build 3D-QSAR models using CoMFA/CoMSIA to quantify steric/electronic effects of halogen substitution .
  • In Silico Meta-Analysis : Pool data from 15 studies (e.g., fluorophenyl analogs show 30% higher kinase inhibition vs. chlorophenyl due to stronger H-bond acceptor capacity) .
    Resolution : Fluorine’s electronegativity enhances target binding but reduces solubility, requiring trade-off optimization .

Tables for Key Data

Q. Table 1: Comparative Bioactivity of Structural Analogs

Compound IDTarget (IC50, nM)Solubility (μg/mL)LogPReference
Benzofuropyrimidinone (Target)EGFR: 1208.5 (pH 7.4)3.2
Thienopyrimidinone (Analog)CDK2: 8512.12.8

Q. Table 2: Stability Under Accelerated Conditions

pH% Degradation (40°C, 48h)Major Degradation Pathway
3<5%Hydrolysis of acetamide
978%Ring-opening of pyrimidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.